molecular formula C10H8ClF3N4O2 B1435963 3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 1823194-69-9

3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No. B1435963
CAS RN: 1823194-69-9
M. Wt: 308.64 g/mol
InChI Key: NTIWXLSLLIGNGX-UHFFFAOYSA-N
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Description

The compound “3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine” has a CAS Number of 1781254-33-8 and a linear formula of C10H9ClF3N5O2 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular weight of this compound is 308.64 g/mol. The InChI key is YOZPDYLVJCVAPC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point range of 162 - 164 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Agrochemical Industry

Trifluoromethylpyridine (TFMP) derivatives are predominantly used in the agrochemical industry for crop protection. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds . They are involved in the synthesis of pesticides where more than 50% of the pesticides launched in the last two decades have been fluorinated, and around 40% of all fluorine-containing pesticides on the market contain a trifluoromethyl group .

Pharmaceuticals

In the pharmaceutical sector , several TFMP derivatives have been approved for market use. These compounds are part of the active ingredients in both human and veterinary medicine. The trifluoromethyl group’s influence on biological activity and physical properties makes these derivatives valuable in drug development .

Chemical Synthesis Intermediates

TFMP derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) are in high demand as chemical intermediates for synthesizing various crop-protection products. The production of these intermediates is crucial for developing new agrochemicals .

Vapor-Phase Reactions

The TFMP moiety is also significant in vapor-phase reactions used in the synthesis of complex organic compounds. These reactions are essential for creating intermediates that lead to the final active ingredients in both agrochemicals and pharmaceuticals .

Spectroscopic Analysis

TFMP derivatives are subjects of spectroscopic analysis to understand their vibrational and electronic properties. Such studies are crucial for identifying the functional groups and predicting the reactivity of these compounds .

Biological Studies

The biological activities of TFMP derivatives, such as their inhibitory or agonistic effects on certain enzymes or receptors, are extensively studied. For example, some derivatives show powerful inhibitory activity on GlyT1, which is significant in neurological research .

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Trifluoromethylpyridines, including this compound, have found significant use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N4O2/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(17)5-18(19)20/h3-5,15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIWXLSLLIGNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine
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3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine
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3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine
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3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine
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3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine

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